Methyl 2-[(4-aminobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-aminobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H14N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a methyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-aminobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the efficient conversion of reactants to the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-aminobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzoates .
Scientific Research Applications
Methyl 2-[(4-aminobenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate:
Methyl 4-aminobenzoate: This compound has an amino group at the para position, differing from the ortho position in Methyl 2-[(4-aminobenzoyl)amino]benzoate.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-[(4-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,16H2,1H3,(H,17,18) |
InChI Key |
RGTVUCUCBSDRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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